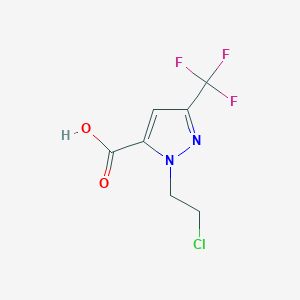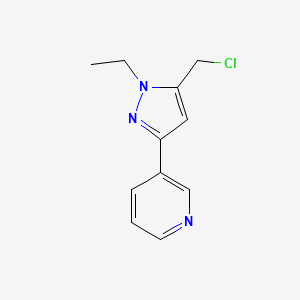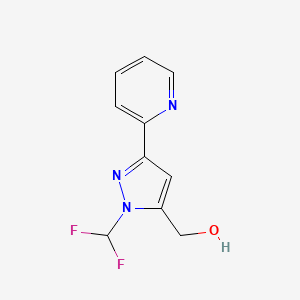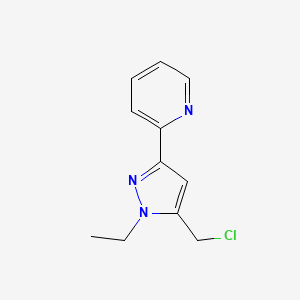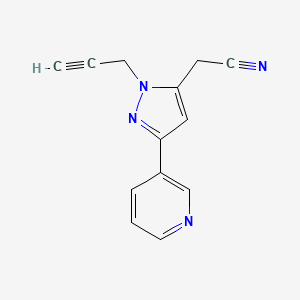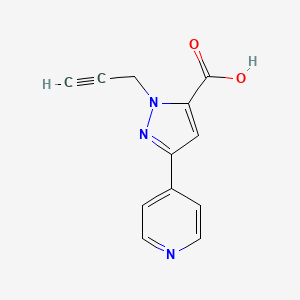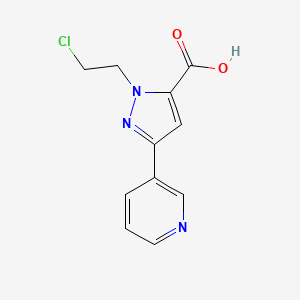
1-(2-chloroethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid
概要
説明
“1-(2-chloroethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid” is a complex organic compound. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound, and a pyridine ring, another type of heterocyclic aromatic organic compound. The compound also contains a carboxylic acid group and a 2-chloroethyl group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazole ring and a pyridine ring. The pyrazole ring is a five-membered ring with two nitrogen atoms, while the pyridine ring is a six-membered ring with one nitrogen atom. The presence of these rings, along with the carboxylic acid group and the 2-chloroethyl group, would give this compound its unique chemical properties .
Chemical Reactions Analysis
The chemical reactions involving this compound would likely involve the reactive sites on the pyrazole and pyridine rings, as well as the carboxylic acid and 2-chloroethyl groups. For example, the carboxylic acid group could undergo reactions such as esterification or amide formation .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the pyrazole and pyridine rings would likely make this compound aromatic and potentially polar. The carboxylic acid group could make this compound acidic, and the 2-chloroethyl group could make it reactive .
科学的研究の応用
Synthesis and Structural Analysis
- Pyrazole derivatives, such as those synthesized by Li-qun Shen et al. (2012), are characterized by advanced spectroscopic methods, including NMR and IR spectroscopies, and HRMS analyses. Their study highlights the synthesis, crystal structure, and computational study of pyrazole derivatives, emphasizing the importance of these compounds in understanding molecular interactions and stability through theoretical calculations (Shen et al., 2012).
Biological Applications
- The synthesis of nicotinic acid hydrazide derivatives by R.V.Sidhaye et al. (2011) and their evaluation for antimicrobial and antimycobacterial activities showcase the potential of pyrazole derivatives in developing new antimicrobial agents. This underscores the versatility of pyrazole derivatives in pharmaceutical research, particularly in the search for new treatments against microbial infections (Sidhaye et al., 2011).
Material Science and Optical Properties
- The work by Yan-qing Ge et al. (2014) on novel pyrazole derivatives and their fluorescence spectral characteristics indicates the potential of such compounds in material science, especially for applications in optoelectronic devices. Their research provides valuable information on the absorption and emission properties, which are crucial for designing materials with specific optical properties (Ge et al., 2014).
Coordination Chemistry and Metal-Organic Frameworks (MOFs)
- The study of coordination behavior of azaarylpyrazole carboxylic acids by Lu-Fang Liu et al. (2013) offers insights into the design and synthesis of metal-organic frameworks (MOFs). These frameworks have diverse applications in catalysis, gas storage, and separation technologies, highlighting the importance of pyrazole derivatives in constructing advanced functional materials (Liu et al., 2013).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-(2-chloroethyl)-5-pyridin-3-ylpyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3O2/c12-3-5-15-10(11(16)17)6-9(14-15)8-2-1-4-13-7-8/h1-2,4,6-7H,3,5H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJKJHMKUFFWETQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN(C(=C2)C(=O)O)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




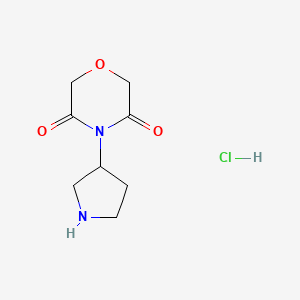
![7,7-Difluorobicyclo[4.1.0]heptan-2-amine hydrochloride](/img/structure/B1479506.png)
![4-[(Oxan-4-yl)methylidene]piperidine hydrochloride](/img/structure/B1479507.png)

